molecular formula C16H21N3 B6127965 6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1228551-80-1

6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B6127965
CAS No.: 1228551-80-1
M. Wt: 255.36 g/mol
InChI Key: SVVHDHYXOWBXMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a nitrogen-containing heterocyclic compound It belongs to the class of indazoles, which are known for their wide range of biological and pharmaceutical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can be achieved through a multicomponent reaction. One efficient method involves the use of sulfamic acid as a catalyst under ball milling conditions. This method offers several advantages, such as mild reaction conditions, improved selectivity, and higher isolated yields . The reaction typically involves the condensation of appropriate starting materials, followed by cyclization to form the indazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques could further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one: This compound shares a similar core structure but differs in the substitution pattern.

    1-Aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indazole: Another related compound with variations in the aryl and phenyl groups.

Uniqueness

6,6-Dimethyl-1-(o-tolyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its specific substitution pattern and the presence of the o-tolyl group. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3/c1-11-6-4-5-7-14(11)19-15-9-16(2,3)8-13(17)12(15)10-18-19/h4-7,10,13H,8-9,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVVHDHYXOWBXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(CC(C3)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901156249
Record name 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228551-80-1
Record name 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228551-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-6,6-dimethyl-1-(2-methylphenyl)-1H-indazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901156249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.